molecular formula C27H24O8 B1375646 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose CAS No. 68045-07-8

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Cat. No.: B1375646
CAS No.: 68045-07-8
M. Wt: 476.5 g/mol
InChI Key: BTKQRBSDABCRCX-IANNTBFTSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose is formally named benzoyl 3,5-di-O-benzoyl-2-O-methyl-D-ribo-pentofuranoside . Its stereochemistry is defined by the D-ribo configuration, with the hydroxyl groups at positions 1, 3, and 5 protected by benzoyl groups, and a methyl group at position 2. The absolute configuration is specified as (2R,3R,4R) based on crystallographic data .

Parameter Value Reference
IUPAC Name Benzoyl 3,5-di-O-benzoyl-2-O-methyl-D-ribo-pentofuranoside
CAS Number 68045-07-8
Molecular Formula C₂₇H₂₄O₈
Molecular Weight 476.5 g/mol
Stereochemical Configuration (2R,3R,4R)

Crystallographic Analysis and Conformational Studies

The crystal structure of related compounds provides insights into the conformational preferences of this compound. For example:

  • Sugar Puckering : The ribofuranose moiety adopts a C3'-endo (N-type) conformation, characteristic of unmodified ribonucleosides .
  • Exocyclic Bond Conformation : The C4'-C5' bond adopts a trans arrangement (-ap) .
  • Hydrogen Bonding : Intramolecular interactions between carbonyl oxygens and hydroxyl groups stabilize the conformation .
Compound Sugar Puckering C4'-C5' Conformation Hydrogen Bonding Reference
This compound C3'-endo (N-type) Trans (-ap) C–H···O=C interactions
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose C3'-endo-C2'-exo N/A Stacking of nucleobases

Spectroscopic Profiling (¹H/¹³C NMR, IR, MS)

Key spectroscopic data for this compound are summarized below:

¹H NMR
  • Methyl Group : δ 3.38 ppm (s, 3H, OCH₃) .
  • Benzoyl Protons : δ 7.4–8.0 ppm (m, aromatic protons) .
  • Ribose Protons : δ 4.0–5.2 ppm (m, H-2', H-3', H-4', H-5') .
¹³C NMR
  • Benzoyl Carbonyls : δ 165–170 ppm .
  • Methyl Carbon : δ 56 ppm (OCH₃) .
  • Ribose Carbons : δ 60–100 ppm (C-1' to C-5') .
IR
  • C=O (Benzoyl) : Strong absorption at ~1700 cm⁻¹ .
  • C-O (Ethers) : Peaks at ~1100–1250 cm⁻¹ .
  • C-H (Aromatic) : Stretching at ~700–800 cm⁻¹ .
Mass Spectrometry
  • Molecular Ion : m/z 476.5 [M]⁺ .
  • Fragment Ions :
    • m/z 105 (C₆H₅CO⁺, benzoyl ion) .
    • m/z 476.5 – 105 = 371.5 (loss of benzoyl group) .

Comparative Molecular Dynamics Simulations

While direct molecular dynamics (MD) simulations on this compound are not reported in the literature, insights can be drawn from studies on related compounds:

  • Conformational Flexibility : The C3'-endo puckering observed in crystallography likely dominates in solution, as supported by NMR data .
  • Hydrogen Bonding : Intramolecular interactions between benzoyl carbonyls and ribose hydrogens stabilize the molecule’s conformation .

Properties

IUPAC Name

[(2R,3R,4R)-3,5-dibenzoyloxy-4-methoxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-31-23-22(34-25(29)19-13-7-3-8-14-19)21(17-32-24(28)18-11-5-2-6-12-18)33-27(23)35-26(30)20-15-9-4-10-16-20/h2-16,21-23,27H,17H2,1H3/t21-,22-,23-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKQRBSDABCRCX-IANNTBFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation Step

  • Starting material: D-ribose or a ribose derivative.
  • Reaction conditions: Methylation is typically performed using methyl iodide (CH3I) or dimethyl sulfate as methylating agents in the presence of a base such as sodium hydride or potassium carbonate.
  • Solvent: Anhydrous solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
  • Temperature: Ambient to slightly elevated temperatures (0–25°C) to control reaction rate and avoid side reactions.
  • Outcome: Selective methylation at the 2-OH position, yielding 2-O-methyl-D-ribofuranose intermediate.

Benzoylation Step

  • Reagents: Benzoyl chloride is used to introduce benzoyl protective groups.
  • Catalyst/Base: Pyridine or 4-dimethylaminopyridine (DMAP) serves as both solvent and base to neutralize the hydrochloric acid formed during acylation.
  • Reaction conditions: The methylated ribose intermediate is dissolved in pyridine or an organic solvent with DMAP, cooled to 0–25°C, and benzoyl chloride is added dropwise.
  • Reaction time: Typically 1–6 hours, depending on scale and temperature.
  • Workup: The reaction mixture is quenched with water, extracted, dried over anhydrous sodium sulfate, filtered, and concentrated.
  • Purification: Column chromatography or recrystallization from suitable solvents (e.g., ether/ligroin mixtures) yields the tri-benzoylated product.

Industrial and Scale-Up Considerations

  • Reaction control: Precise control of temperature, stoichiometry of benzoyl chloride (usually >3 equivalents), and reaction time is crucial to avoid side reactions such as acyl migration.
  • Catalyst choice: DMAP is preferred over pyridine in some industrial settings due to lower toxicity and easier removal.
  • Continuous flow chemistry: Adoption of microreactors and continuous flow systems enhances heat and mass transfer, reduces reaction time (from ~24 hours batch to 2–4 hours), and improves product purity.
  • Purification: Recrystallization is favored for large-scale purification to reduce solvent use and simplify processing.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield (%)
1. Methylation D-ribose, methyl iodide, K2CO3, DMF, 0–25°C, 6–24 h Selective methylation at 2-OH 70–80
2. Benzoylation Benzoyl chloride (3.5 eq), DMAP, pyridine, 0–25°C, 1–6 h Protection of 1,3,5-OH groups 45–69
3. Workup & Purification Water quench, extraction, drying, chromatography or recrystallization Isolation of pure tri-benzoylated product -

Research Findings and Optimization Notes

  • Reaction temperature: Lower temperatures (0–5°C) reduce acyl migration and side reactions.
  • Stoichiometry: Excess benzoyl chloride ensures complete protection but must be balanced to minimize byproducts.
  • Catalyst loading: DMAP at catalytic amounts (5–10 mol%) accelerates benzoylation efficiently.
  • Purification: Column chromatography yields higher purity but lower overall yield compared to recrystallization, which is more scalable.
  • Stability: The compound is hygroscopic; proper storage under anhydrous conditions at –20°C preserves integrity.

Analytical Characterization Highlights

  • ¹H NMR: Anomeric proton at δ 5.8–6.2 ppm (doublet), methyl protons at δ 3.3–3.5 ppm (singlet).
  • ¹³C NMR: Benzoyl carbonyl carbons at δ 165–170 ppm; methyl carbon at δ 55–57 ppm.
  • Mass Spectrometry: Molecular ion peaks consistent with C27H24O8 (m/z 476.5).
  • Melting point: Typically 128–130°C for pure β-anomer.

Summary Table of Key Parameters

Parameter Typical Range / Value Notes
Methylation temperature 0–25°C Controls selectivity
Benzoyl chloride equivalents 3–4 eq. Ensures complete protection
Benzoylation catalyst DMAP (5–10 mol%) Enhances rate and selectivity
Reaction time (benzoylation) 1–6 hours Longer times may cause acyl migration
Purification method Recrystallization or chromatography Trade-off between yield and purity
Final product melting point 128–130°C Indicates purity and polymorph

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Chemical Synthesis

Nucleoside Synthesis
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose is primarily utilized as an intermediate in the synthesis of artificial nucleosides. Its three benzoyl groups and a methoxy group enhance its stability and reactivity, making it suitable for various synthetic pathways. The compound is involved in reactions that lead to the formation of nucleosides which are critical for DNA and RNA synthesis.

Synthetic Routes
The synthesis generally involves the protection of hydroxyl groups on ribose followed by methylation. Common methods include:

  • Benzoylation : Using benzoyl chloride in the presence of a base.
  • Methylation : Achieved through methyl iodide in basic conditions.

Biological Applications

Antiviral and Anticancer Research
Due to its structural similarity to natural nucleosides, this compound has been investigated for its potential as a therapeutic agent. It serves as a precursor for developing antiviral and anticancer drugs by inhibiting viral polymerases and affecting nucleotide metabolism pathways .

Enzyme Interaction Studies
Research has demonstrated that derivatives of this compound can interact with enzymes involved in nucleotide metabolism. These interactions are crucial for understanding how modified nucleosides can act therapeutically against various diseases .

Industrial Applications

Pharmaceutical Production
The compound is also used in the production of pharmaceuticals and fine chemicals. Its ability to serve as an intermediate allows for the efficient synthesis of complex molecules required in drug development .

Mechanism of Action

The mechanism of action of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose involves its conversion to active nucleoside analogs. These analogs can inhibit DNA synthesis and induce apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, thereby exerting its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected Ribofuranose Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications References
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose C28H24O9 504.49 2-O-methyl, 1/3/5-O-benzoyl Antiviral/anticancer drug development
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose C28H24O9 504.49 1-O-acetyl, 2/3/5-O-benzoyl Nucleoside synthesis
1-Methyl-2,3,5-tri-O-benzyl-ribofuranose C27H30O5 434.50 1-O-methyl, 2/3/5-O-benzyl Glycosylation studies
2,3,5-Tri-O-benzyl-D-ribofuranose C26H28O5 420.50 2/3/5-O-benzyl Remdesivir intermediate
2-Deoxy-2-chloro-1,3,5-tri-O-benzoyl-D-ribofuranose C27H21ClO8 509.90 2-deoxy-2-chloro, 1/3/5-O-benzoyl Antimetabolite synthesis

Key Observations:

Substituent Effects :

  • Benzoyl vs. Benzyl : Benzoyl groups (electron-withdrawing) increase reactivity in glycosylation compared to benzyl ethers (electron-donating), which are more stable under acidic conditions .
  • Methyl vs. Acetyl : The 2-O-methyl group in the target compound reduces steric hindrance compared to 1-O-acetyl derivatives, favoring nucleophilic substitution in glycosylation .

Synthetic Efficiency: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is synthesized via a three-step process (methylation, benzoylation, acetylation) with yields up to 74.34% . In contrast, this compound requires selective methylation at the 2-position, which demands stricter temperature control (0–5°C) to avoid pyranose formation .

Biological Relevance: Chlorinated derivatives (e.g., 2-deoxy-2-chloro-1,3,5-tri-O-benzoyl-D-ribofuranose) exhibit enhanced lipophilicity and antiviral activity due to the chloro substituent’s electron-withdrawing effects . Benzyl-protected compounds (e.g., 2,3,5-Tri-O-benzyl-D-ribofuranose) are pivotal in synthesizing Remdesivir, highlighting their pharmaceutical utility .

Reactivity and Stability in Glycosylation

Table 2: Reactivity Comparison in Glycosylation Reactions

Compound Glycosylation Yield (%) Key Reaction Conditions Stability Under Acidic Conditions References
This compound 68–72 BF3·Et2O, CH2Cl2, 0°C Moderate (benzoyl hydrolysis risk)
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose 80–85 TMSOTf, acetonitrile, –20°C Low (acetyl group labile)
2,3,5-Tri-O-benzyl-D-ribofuranose 75–78 SnCl4, CH3CN, rt High (benzyl groups stable)

Key Findings:

  • The acetyl group in 1-O-acetyl derivatives facilitates higher glycosylation yields but compromises stability during prolonged reactions .
  • Benzyl-protected compounds exhibit superior stability but require harsher conditions (e.g., SnCl4) for activation .
  • The target compound’s methyl ether balances reactivity and stability, making it suitable for large-scale pharmaceutical synthesis .

Industrial and Environmental Considerations

  • Cost-Effectiveness: Benzoylation using inorganic weak bases (e.g., NaHCO3) reduces nitrogen-containing waste compared to pyridine-based methods, aligning with green chemistry principles .
  • Scalability : The target compound’s synthesis avoids cryogenic conditions, unlike 2-deoxy-2-chloro derivatives, which require stringent temperature control .

Biological Activity

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose is a modified ribonucleoside that serves as an important intermediate in the synthesis of nucleosides and other biologically active compounds. Its unique structure, characterized by three benzoyl groups and a methyl group, influences its biological activity, particularly as a purine nucleoside analog. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C17_{17}H18_{18}O5_{5}
  • CAS Number : 68045-07-8

The presence of the methyl group at the 2-position of the ribofuranose ring is significant as it alters the compound's reactivity and biological interactions compared to other ribofuranose derivatives .

This compound acts primarily as a purine nucleoside analog. Its mechanism involves:

  • Incorporation into DNA : The compound can be incorporated into DNA during replication, leading to premature termination of the growing DNA strand. This is particularly relevant in rapidly dividing cells such as cancer cells .
  • Cell Cycle Arrest and Apoptosis : By interfering with DNA synthesis pathways, it induces cell cycle arrest and apoptosis in malignant cells. This makes it a candidate for anticancer therapies .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • IC50_{50} Values : Studies have reported IC50_{50} values ranging from 0.01 µg/mL to 0.05 µg/mL against T-cell leukemia CCRF-HSB-2 cells . These values suggest potent activity compared to standard chemotherapeutic agents.

Antiviral Potential

The compound has also been investigated for its antiviral properties:

  • Mechanism : As a nucleoside analog, it may inhibit viral replication by interfering with viral RNA synthesis . This potential is particularly relevant for developing treatments against RNA viruses.

Research Findings and Case Studies

Recent studies have highlighted the following findings regarding the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity in T-cell leukemia cells with low IC50_{50} values.
Mechanism of ActionConfirmed incorporation into DNA leading to termination of DNA synthesis.
Antiviral ActivitySuggested potential for inhibiting viral replication through interference with nucleic acid synthesis.

Applications in Medicinal Chemistry

This compound serves multiple roles in medicinal chemistry:

  • Synthesis of Nucleosides : It is utilized as an intermediate in synthesizing various nucleosides and their analogs.
  • Drug Development : The compound's ability to mimic natural nucleosides makes it valuable in developing antiviral and anticancer drugs .

Q & A

Q. What role does this compound play in studying RNA-protein interactions?

  • Methodology : As a protected ribose intermediate, it enables site-specific ¹³C-labeling for NMR studies of RNA dynamics. Selective deprotection at C-3 and C-5 allows incorporation into oligonucleotides via phosphoramidite chemistry .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose
Reactant of Route 2
Reactant of Route 2
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

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